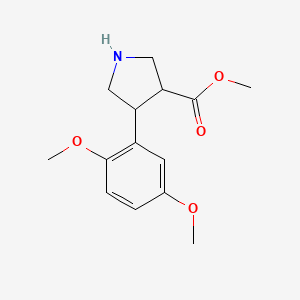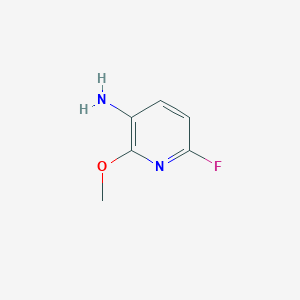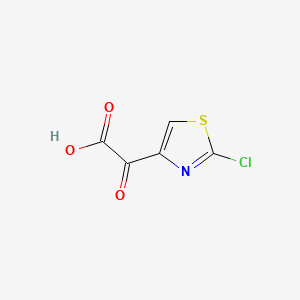![molecular formula C10H23ClN2O3 B15311968 tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride: is an organic compound with the molecular formula C11H24ClN2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed:
Substitution: Various substituted carbamates depending on the nucleophile used.
Deprotection: Free amines and tert-butyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group .
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the development of pharmaceuticals where selective protection of amine groups is necessary during multi-step synthesis .
- Investigated for its potential use in drug delivery systems due to its stability and ease of removal .
Industry:
Mécanisme D'action
The primary mechanism of action for tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
Comparison:
- Stability: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride is more stable under a variety of conditions compared to some similar compounds.
- Ease of Removal: The tert-butyl carbamate group is easily removed under mild acidic conditions, making it more convenient for use in multi-step syntheses .
- Versatility: This compound is versatile in its applications, ranging from peptide synthesis to industrial polymer production .
Propriétés
Formule moléculaire |
C10H23ClN2O3 |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
Clé InChI |
LMLILWVITPZXFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)



![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)





